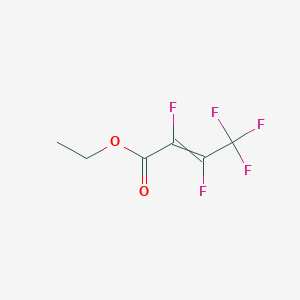
Ethyl 2,3,4,4,4-pentafluorobut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,3,4,4,4-pentafluorobut-2-enoate: is an organic compound with the molecular formula C6H5F5O2 It is a fluorinated ester, characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 2,3,4,4,4-pentafluorobut-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with pentafluoropropene under basic conditions. The reaction typically proceeds as follows:
- Ethyl acetoacetate is deprotonated using a strong base such as sodium hydride or potassium tert-butoxide.
- The resulting enolate reacts with pentafluoropropene to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperatures.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2,3,4,4,4-pentafluorobut-2-enoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles such as amines or thiols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Substituted derivatives with nucleophiles replacing fluorine atoms.
Reduction: Ethyl 2,3,4,4,4-pentafluorobutan-2-ol.
Oxidation: Ethyl 2,3,4,4,4-pentafluorobutanoate or corresponding carboxylic acids.
Applications De Recherche Scientifique
Chemistry: Ethyl 2,3,4,4,4-pentafluorobut-2-enoate is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique reactivity makes it valuable for developing new materials and pharmaceuticals.
Biology and Medicine: In biological research, this compound is explored for its potential as a fluorinated probe in imaging studies. Its fluorine atoms can enhance the contrast in imaging techniques such as magnetic resonance imaging (MRI).
Industry: In the industrial sector, this compound is used in the synthesis of specialty polymers and coatings. Its fluorinated nature imparts desirable properties such as chemical resistance and low surface energy.
Mécanisme D'action
The mechanism of action of ethyl 2,3,4,4,4-pentafluorobut-2-enoate involves its interaction with various molecular targets. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. In biological systems, the compound may interact with enzymes and receptors, modulating their activity through these interactions.
Comparaison Avec Des Composés Similaires
- Ethyl 2,2,3,4,4,4-hexafluorobut-2-enoate
- Ethyl 3-amino-4,4,4-trifluorocrotonate
- Ethyl 2,3,3,3-tetrafluoropropanoate
Comparison: Ethyl 2,3,4,4,4-pentafluorobut-2-enoate is unique due to the specific arrangement and number of fluorine atoms, which influence its chemical properties and reactivity Compared to ethyl 2,2,3,4,4,4-hexafluorobut-2-enoate, it has one fewer fluorine atom, resulting in different steric and electronic effects
Propriétés
Numéro CAS |
20578-74-9 |
|---|---|
Formule moléculaire |
C6H5F5O2 |
Poids moléculaire |
204.09 g/mol |
Nom IUPAC |
ethyl 2,3,4,4,4-pentafluorobut-2-enoate |
InChI |
InChI=1S/C6H5F5O2/c1-2-13-5(12)3(7)4(8)6(9,10)11/h2H2,1H3 |
Clé InChI |
IWYWFRZTVHUEGY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C(C(F)(F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


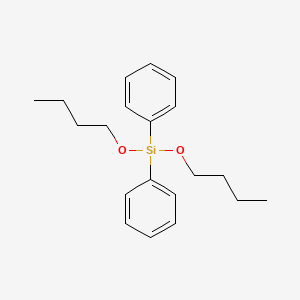
![6-[2-(3-Aminophenyl)ethyl]-5-(4-chlorophenyl)pyrimidine-2,4-diamine](/img/structure/B14720193.png)
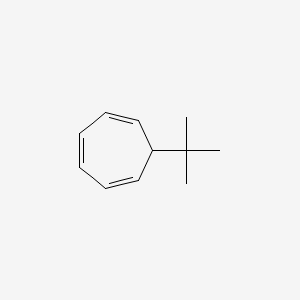
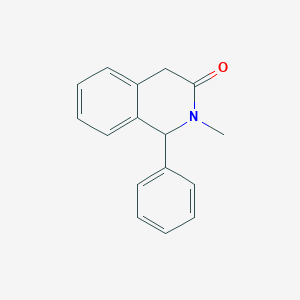
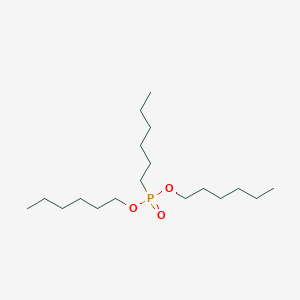
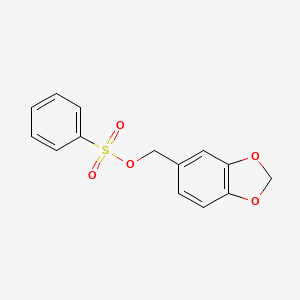

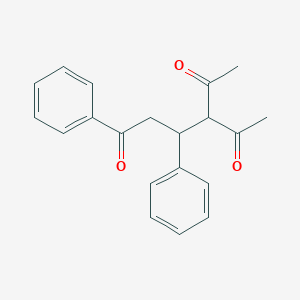


![6-ethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline;hydrochloride](/img/structure/B14720234.png)


![N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide](/img/structure/B14720255.png)
